2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one

Medicinal chemistry Physicochemical optimization Lead optimization

This pyridazinone fragment (MW 312) is a differentiated scaffold for medicinal chemistry. Its N2-ethyl substituent delivers a calculated logP intermediate between N2-methyl (too polar) and N2-isopropyl (exceeding lipophilicity thresholds) analogs, optimizing permeability-solubility balance. The unique carbonyl linker geometry at C6 serves as a critical hydrogen bond acceptor. Ideal as a baseline control for selectivity profiling against substituted-phenylpiperazine MAO-B inhibitors (nanomolar IC50). Two diversification vectors enable rapid library synthesis for CNS targets.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1049525-39-4
Cat. No. B2672934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one
CAS1049525-39-4
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C17H20N4O2/c1-2-21-16(22)9-8-15(18-21)17(23)20-12-10-19(11-13-20)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3
InChIKeyVEAQHDINVIGFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one (CAS 1049525-39-4): Structural Profile and Comparator Landscape


2-Ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one is a synthetic heterocyclic compound belonging to the 3(2H)-pyridazinone family, characterized by an N2-ethyl substituent and a 4-phenylpiperazine-1-carbonyl moiety at the C6 position . The pyridazinone scaffold is a privileged pharmacophore with documented activity across cardiovascular, anti-inflammatory, antimicrobial, and CNS targets . The 4-phenylpiperazine-1-carbonyl motif, featuring an amide carbonyl linker between the pyridazinone core and the piperazine ring, distinguishes this compound from analogs where the piperazine is directly attached via a methylene or amine linkage . The closest commercially available structural comparators are the N2-methyl analog (CAS 851109-64-3) and the N2-isopropyl analog (CAS 1049498-06-7), both sharing the identical 6-(4-phenylpiperazine-1-carbonyl) substitution and differing only at the N2-alkyl position .

Why N2-Alkyl Variation Matters: SAR Basis for Differentiating 2-Ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one from In-Class Analogs


Within the 6-(4-phenylpiperazine-1-carbonyl)-3(2H)-pyridazinone series, the N2-alkyl substituent is not a passive spectator group. Published SAR studies on structurally related pyridazinone-arylpiperazine series demonstrate that variation at the N2 position modulates lipophilicity (calculated logP), aqueous solubility, and target binding affinity . The ethyl group at N2 provides a calculated logP intermediate between the N2-methyl and N2-isopropyl analogs (estimated ΔlogP of approximately +0.5 versus N2-methyl and approximately −0.5 versus N2-isopropyl), which can be decisive for optimizing permeability-solubility balance in cell-based assays . Furthermore, in closely analogous 6-[(substituted-phenylpiperazine)]-3(2H)-pyridazinone systems, the N2-ethyl substitution pattern is specifically associated with cholinesterase inhibitory activity, with the 6-[4-(3-trifluoromethylphenyl)piperazine]-3(2H)-pyridazinone-2-yl propionate derivative (IIIe) representing the most potent AChE/BChE inhibitor in that series . Generic selection of a different N2-alkyl variant without consideration of these SAR trends risks suboptimal physicochemical or pharmacological performance.

Quantitative Differentiation Evidence: 2-Ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one Versus Closest Comparators


N2-Ethyl Substituent: Lipophilicity Intermediate Between N2-Methyl and N2-Isopropyl Analogs for Tunable Physicochemical Properties

The N2-ethyl group of the target compound provides a calculated logP value intermediate between the N2-methyl analog (CAS 851109-64-3; calculated logP approximately 1.8) and the N2-isopropyl analog (CAS 1049498-06-7; calculated logP approximately 2.8), with the target compound having an estimated calculated logP of approximately 2.3 based on the pyridazinone-phenylpiperazine carbonyl scaffold . This intermediate lipophilicity can offer a differentiated balance of membrane permeability and aqueous solubility compared to the more polar N2-methyl or more lipophilic N2-isopropyl variants .

Medicinal chemistry Physicochemical optimization Lead optimization

Carbonyl Linker at C6: Distinct Pharmacophoric Geometry from Directly-Attached Piperazine Pyridazinones

The 6-(4-phenylpiperazine-1-carbonyl) substitution pattern, featuring an amide carbonyl spacer between the pyridazinone core and the piperazine ring, creates a distinct pharmacophoric geometry compared to pyridazinone derivatives where the piperazine is directly attached at C6 via a C-N bond. In the published α1-adrenoceptor antagonist SAR literature, pyridazinone-arylpiperazine compounds with different linker geometries exhibit markedly different binding profiles; compounds with a carbonyl spacer at the pyridazinone C6 position have been specifically identified in cardiotonic pyridazinone patents (e.g., US4822797) as distinct from directly linked piperazine derivatives . The carbonyl group contributes a hydrogen bond acceptor that can engage different residue interactions than a methylene or direct amine linkage, as supported by pharmacophore models of pyridazinone-arylpiperazine binding .

Pharmacophore modeling Structure-activity relationship Drug design

Unsubstituted Phenylpiperazine Moiety: Differentiated Selectivity Profile Potential Versus Substituted-Phenyl Piperazine Analogs

The target compound bears an unsubstituted phenyl ring on the piperazine moiety, in contrast to extensively studied analogs carrying substituted phenyl groups. In the pyridazinone MAO-B inhibitor series, compounds with (2-fluorophenyl)piperazine substitution (T1-T12 series) demonstrated that phenyl ring substitution dramatically affects both potency and MAO-B selectivity. The parent unsubstituted compound T1 showed the lowest MAO-B inhibitory potency among the series, while meta-bromo substitution (T6) achieved the highest potency with an IC50 of 0.013 µM and a selectivity index of 120.8 for MAO-B over MAO-A . This SAR trend demonstrates that the unsubstituted phenylpiperazine moiety of the target compound provides a distinct selectivity baseline that can be exploited for different selectivity requirements compared to halogen- or alkyl-substituted analogs . Additionally, in trifluoromethylphenyl-substituted analogs from the AChE/BChE series, the 3-trifluoromethylphenyl substitution on piperazine (compound IIIe) was critical for achieving maximal cholinesterase inhibition .

Kinase selectivity GPCR selectivity MAO inhibition

Molecular Weight and Physicochemical Profile Differentiated from Larger Pyridazinone-Piperazine Drug Candidates

With a molecular weight of 312.37 g/mol (C17H20N4O2), the target compound occupies a favorable lead-like chemical space . This contrasts with more extensively optimized pyridazinone-piperazine drug candidates such as the glucan synthase inhibitor lead compound 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one (MW > 500 g/mol) , and the advanced PARP-1 inhibitor pyridazinone series where optimized compounds exceed 450 g/mol . The lower molecular weight of the target compound provides greater room for synthetic elaboration while maintaining drug-like physicochemical properties, making it a more versatile starting point for fragment-based or lead optimization campaigns where molecular weight growth needs to be carefully managed .

Drug-likeness Fragment-based drug discovery Lead-like properties

Procurement-Driven Application Scenarios for 2-Ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one (CAS 1049525-39-4)


Lead Optimization Programs Requiring Tunable N2-Alkyl Lipophilicity in Pyridazinone Scaffolds

For medicinal chemistry teams exploring pyridazinone-based lead series, the N2-ethyl substituent offers a calculated logP intermediate between N2-methyl and N2-isopropyl analogs (ΔlogP ≈ ±0.5). This enables systematic exploration of the lipophilicity-activity relationship without switching to entirely different chemical series. The ethyl variant's intermediate properties make it particularly suitable for permeability-limited targets where the N2-methyl analog is too polar and the N2-isopropyl analog exceeds desirable lipophilicity thresholds .

Fragment-Based Drug Discovery Leveraging the Carbonyl Linker Pharmacophore

The 6-(4-phenylpiperazine-1-carbonyl) architecture provides a unique hydrogen bond acceptor geometry at the pyridazinone C6 position that is absent in directly-attached or methylene-linked piperazine pyridazinones. At MW = 312 g/mol and compliant with fragment-based screening criteria, this compound serves as an ideal starting fragment for targets where the carbonyl-mediated interaction with a key binding site residue has been identified through pharmacophore modeling or crystallographic studies of related pyridazinone-arylpiperazine ligands .

Selectivity Profiling Campaigns Using Unsubstituted Phenylpiperazine as a Baseline Comparator

Published SAR data from the pyridazinone MAO-B inhibitor series demonstrate that unsubstituted phenylpiperazine (analogous to compound T1) exhibits the lowest MAO-B potency within the series, while substituted-phenyl variants achieve nanomolar IC50 values (T6: 0.013 µM, T3: 0.039 µM) . Researchers conducting selectivity profiling across enzyme or receptor panels can procure this unsubstituted-phenylpiperazine compound as a baseline control to benchmark the selectivity contribution of phenyl ring substitution, thereby distinguishing target-specific effects from scaffold-driven background activity.

Synthetic Building Block for Diversification at N2 and Piperazine Phenyl Positions

As a building block for parallel synthesis or library production, this compound provides two accessible diversification vectors: the N2-ethyl position (via dealkylation and re-functionalization) and the piperazine phenyl ring (via electrophilic aromatic substitution). Its moderate molecular weight (312 g/mol) and commercial availability from multiple suppliers make it a cost-effective starting material for generating focused libraries exploring pyridazinone chemical space, particularly for CNS and cardiovascular target families where pyridazinones have established precedent .

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